molecular formula C13H9Cl4NO2S B14174306 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide CAS No. 922711-93-1

3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide

Cat. No.: B14174306
CAS No.: 922711-93-1
M. Wt: 385.1 g/mol
InChI Key: PQFYDEMQCRDRKS-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide is a chemical compound characterized by the presence of multiple chlorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation followed by a conversion from the acyl group to an alkane and nitration . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide involves its interaction with molecular targets and pathways. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide is unique due to its specific arrangement of chlorine atoms and the presence of a sulfonamide group

Properties

CAS No.

922711-93-1

Molecular Formula

C13H9Cl4NO2S

Molecular Weight

385.1 g/mol

IUPAC Name

3,4-dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9Cl4NO2S/c14-7-8-1-2-9(15)5-13(8)18-21(19,20)10-3-4-11(16)12(17)6-10/h1-6,18H,7H2

InChI Key

PQFYDEMQCRDRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)CCl)Cl)Cl

Origin of Product

United States

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